Cas no 281666-44-2 ((2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid)

(2S,4S)-1-[(Benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is a chiral, N-protected pyrrolidine derivative widely used in peptide synthesis and medicinal chemistry. Its key structural features include a rigid (2S,4S) configuration, which ensures stereochemical control in synthetic applications. The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups provide orthogonal protection for the amine functionality, enabling selective deprotection strategies. This compound serves as a versatile intermediate for constructing constrained peptidomimetics and bioactive molecules, offering enhanced stability and compatibility with solid-phase synthesis. Its high purity and well-defined stereochemistry make it valuable for research in asymmetric synthesis and drug development.
(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid structure
281666-44-2 structure
Product Name:(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
CAS No:281666-44-2
MF:C18H24N2O6
MW:364.392965316772
MDL:MFCD11878009
CID:2847528
PubChem ID:59042334
Update Time:2025-05-22

(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,4S)-1-(BENZYLOXYCARBONYL)-4-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE-2-CARBOXYLIC ACID
    • (2S,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
    • MB10638
    • (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
    • (2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
    • 281666-44-2
    • AS-77739
    • MFCD11878009
    • (2S,4S)-1-[(benzyloxy)carbonyl]-4-[(tert-butoxycarbonyl)amino]pyrrolidine-2-carboxylic acid
    • (2S,4S)-1-(Benzyloxycarbonyl)-4-(t-butoxycarbonylamino)pyrrolidine-2-carboxylic acid
    • (2S,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylicacid
    • F12991
    • SCHEMBL3870357
    • MDL: MFCD11878009
    • Inchi: 1S/C18H24N2O6/c1-18(2,3)26-16(23)19-13-9-14(15(21)22)20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1
    • InChI Key: DDWOAECQYPSHMZ-KBPBESRZSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1C[C@H](C[C@H]1C(=O)O)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 364.16343649 g/mol
  • Monoisotopic Mass: 364.16343649 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 524
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 105
  • Molecular Weight: 364.4

(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S908836-250mg
(2S,4S)-1-Cbz-4-(Boc-amino)pyrrolidine-2-carboxylic Acid
281666-44-2 95%
250mg
1,620.00 2021-05-17
Key Organics Ltd
AS-77739-1g
(2S,4S)-1-(BENZYLOXYCARBONYL)-4-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE-2-CARBOXYLIC ACID
281666-44-2 >95%
1g
£257.00 2025-02-08
Key Organics Ltd
AS-77739-5g
(2S,4S)-1-(BENZYLOXYCARBONYL)-4-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE-2-CARBOXYLIC ACID
281666-44-2 >95%
5g
£723.00 2025-02-08
eNovation Chemicals LLC
D754978-5g
(2S,4S)-1-(BENZYLOXYCARBONYL)-4-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE-2-CARBOXYLIC ACID
281666-44-2 95%
5g
$590 2025-02-18
eNovation Chemicals LLC
D754978-1g
(2S,4S)-1-(BENZYLOXYCARBONYL)-4-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE-2-CARBOXYLIC ACID
281666-44-2 95%
1g
$190 2025-02-18
A2B Chem LLC
AF81802-250mg
(2S,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
281666-44-2 95%
250mg
$184.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6589-100mg
(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
281666-44-2 95%
100mg
¥284.0 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6589-250mg
(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
281666-44-2 95%
250mg
¥375.0 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6589-500mg
(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
281666-44-2 95%
500mg
¥627.0 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6589-1g
(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
281666-44-2 95%
1g
¥944.0 2024-04-20

(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:281666-44-2)(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
Order Number:A1084811
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:22
Price ($):384.0
Email:sales@amadischem.com

(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid Related Literature

Additional information on (2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid

Recent Advances in the Synthesis and Applications of (2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid (CAS: 281666-44-2)

The compound (2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid (CAS: 281666-44-2) has emerged as a critical building block in pharmaceutical chemistry, particularly in the synthesis of peptidomimetics and constrained amino acid derivatives. Recent literature highlights its growing importance in drug discovery programs targeting protease inhibitors and GPCR modulators. This report synthesizes the latest research developments surrounding this chiral pyrrolidine derivative, with emphasis on synthetic methodologies, structural modifications, and therapeutic applications.

Structural analysis reveals that the compound's rigid pyrrolidine scaffold with dual protecting groups (Cbz and Boc) offers exceptional stereochemical control for subsequent synthetic transformations. A 2023 study in Journal of Medicinal Chemistry demonstrated its utility in constructing macrocyclic hepatitis C virus NS3/4A protease inhibitors, where the (2S,4S) configuration proved crucial for maintaining optimal binding geometry. The tert-butoxycarbonyl (Boc) protected amine at the 4-position enables selective deprotection strategies, while the benzyloxycarbonyl (Cbz) group at N1 provides orthogonal protection for peptide coupling reactions.

Innovative synthetic routes to 281666-44-2 have been reported in the past two years. A continuous flow chemistry approach published in Organic Process Research & Development (2024) achieved 85% yield with >99% ee through asymmetric hydrogenation of a corresponding enamide precursor. This marks significant improvement over traditional batch processes that typically yielded 70-75%. The methodology employs a chiral iridium catalyst system and demonstrates scalability to kilogram quantities, addressing previous manufacturing challenges for this intermediate.

Recent pharmacological applications highlight the compound's versatility. Researchers at Pfizer (2024) incorporated 281666-44-2 into novel SARS-CoV-2 main protease inhibitors, where the constrained pyrrolidine ring improved metabolic stability compared to linear analogs. Similarly, a Nature Communications paper detailed its use in developing selective kappa opioid receptor antagonists with reduced central nervous system penetration - an important advance in pain management therapeutics. The carboxyl group facilitates salt formation for improved solubility, while the protected amine allows for late-stage diversification.

Analytical characterization techniques have also advanced. A 2024 Journal of Pharmaceutical and Biomedical Analysis study established a validated UHPLC-MS/MS method for quantifying 281666-44-2 in complex reaction mixtures, with LOD of 0.1 μg/mL. This supports quality control in GMP production. Additionally, computational studies using density functional theory (DFT) have elucidated the compound's preferred conformations, explaining its diastereoselectivity in subsequent reactions.

The future outlook for 281666-44-2 appears promising, with several clinical candidates in Phase I trials incorporating this scaffold. Ongoing research focuses on developing greener synthetic routes and exploring its potential in targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs). As synthetic methodologies mature and new therapeutic applications emerge, this building block is poised to maintain its importance in medicinal chemistry pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:281666-44-2)(2S,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
A1084811
Purity:99%
Quantity:1g
Price ($):384.0
Email